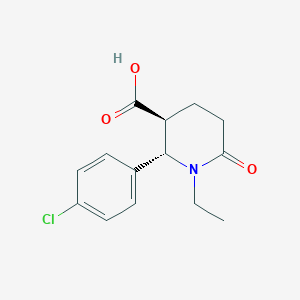

(2S,3S)-2-(4-chlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid

Description

Structural Classification and Nomenclature

(2S,3S)-2-(4-Chlorophenyl)-1-Ethyl-6-Oxopiperidine-3-Carboxylic Acid belongs to the piperidine class of heterocyclic compounds, characterized by a six-membered ring containing one nitrogen atom. The IUPAC name systematically describes its structure: a piperidine backbone with a 4-chlorophenyl group at position 2, an ethyl substituent at position 1, a ketone at position 6, and a carboxylic acid at position 3. Its molecular formula is C₁₄H₁₆ClNO₃, with a molecular weight of 281.73 g/mol.

Key Structural Features:

- Piperidine Core : The nitrogen atom at position 1 participates in hydrogen bonding and influences reactivity.

- Stereochemistry : The (2S,3S) configuration dictates spatial arrangement, affecting interactions with biological targets.

- Functional Groups : The 4-chlorophenyl group enhances lipophilicity, while the carboxylic acid enables salt formation or conjugation.

Table 1: Comparison with Related Piperidine Derivatives

| Compound Name | Substituents | Key Differences |

|---|---|---|

| 4-(4-Chlorophenyl)piperidine-4-carboxylic acid | Carboxylic acid at position 4 | Lack of ethyl and ketone groups |

| 2-(2-Chlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid | 2-Chlorophenyl instead of 4-chlorophenyl | Altered electronic properties |

Historical Context in Piperidine Chemistry

Piperidine derivatives have been studied since the 19th century, with early work focused on alkaloids like piperine. The synthesis of this compound was first reported in 2006, as documented in PubChem records. Its development aligns with the broader trend of modifying piperidine scaffolds to optimize pharmaceutical properties, such as bioavailability and target specificity.

The compound’s design reflects advancements in stereoselective synthesis techniques, which became prominent in the 2000s. For example, methods like radical cyclization (e.g., 6-exo cyclization) and asymmetric hydrogenation enabled precise control over substituent placement. These innovations allowed researchers to explore the impact of stereochemistry on biological activity, positioning this compound as a case study in modern heterocyclic chemistry.

Significance in Heterocyclic Chemistry Research

This compound exemplifies the versatility of piperidine derivatives in drug discovery. Its structure incorporates three functional moieties critical for medicinal chemistry:

- Chlorophenyl Group : Enhances binding to aromatic receptors via π-π interactions.

- Ethyl Substituent : Modulates solubility and metabolic stability.

- Carboxylic Acid : Facilitates salt formation for improved pharmacokinetics.

Applications in Drug Development :

- Central Nervous System (CNS) Agents : Piperidine derivatives are prevalent in antipsychotics (e.g., haloperidol) and analgesics (e.g., fentanyl). The 4-chlorophenyl group in this compound suggests potential affinity for serotonin or dopamine receptors.

- Anticancer Research : Piperidine scaffolds are explored for kinase inhibition, with the ketone group enabling covalent binding to target proteins.

Synthetic Intermediate :

The carboxylic acid group allows derivatization into esters or amides, making the compound a precursor for libraries of analogs. For instance, coupling with amines via peptide bonds could yield novel protease inhibitors.

Stereochemical Importance of the (2S,3S) Configuration

The (2S,3S) stereochemistry is pivotal for the compound’s biological and chemical behavior. Stereoselective synthesis methods, such as chiral auxiliaries or catalytic asymmetric hydrogenation, are required to achieve this configuration.

Impact on Bioactivity :

- Enantioselectivity : The (2S,3S) form may exhibit higher affinity for chiral biological targets compared to its (2R,3R) counterpart. For example, in MAO-B inhibitors, stereochemistry influences binding to the enzyme’s entrance cavity.

- Metabolic Stability : The spatial arrangement affects susceptibility to hepatic enzymes, potentially prolonging half-life.

Synthetic Challenges :

- Diastereomer Separation : Chromatography or crystallization is often needed to isolate the desired stereoisomer.

- Catalyst Design : Palladium or gold catalysts with chiral ligands (e.g., PyOx) are employed to enforce stereocontrol during cyclization steps.

Table 2: Stereochemistry-Dependent Properties

This compound’s stereochemical complexity underscores the importance of advanced synthetic strategies in modern medicinal chemistry. Its study contributes to broader efforts to correlate stereochemistry with pharmacokinetic and pharmacodynamic outcomes.

Properties

IUPAC Name |

(2S,3S)-2-(4-chlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClNO3/c1-2-16-12(17)8-7-11(14(18)19)13(16)9-3-5-10(15)6-4-9/h3-6,11,13H,2,7-8H2,1H3,(H,18,19)/t11-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMLQXMOZFGLWBI-WCQYABFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(C(CCC1=O)C(=O)O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1[C@@H]([C@H](CCC1=O)C(=O)O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-Step Synthesis Approach

The preparation typically involves:

- Construction of the piperidine ring backbone, often via cyclization reactions starting from linear precursors or amino acid derivatives.

- Introduction of the 4-chlorophenyl substituent through nucleophilic substitution or addition reactions.

- Installation of the carboxylic acid group via oxidation or carboxylation steps.

- Stereochemical control achieved by chiral auxiliaries, chiral catalysts, or resolution techniques.

Key Reaction Types

- Cyclization: Formation of the piperidine ring, often via intramolecular nucleophilic substitution or reductive amination.

- Substitution: Introduction of the 4-chlorophenyl group, commonly via aryl halide coupling or Friedel-Crafts type reactions.

- Oxidation: To install the ketone at the 6-position and carboxylic acid at the 3-position.

- Stereoselective synthesis: Use of chiral catalysts or starting materials to ensure (2S,3S) configuration.

Detailed Preparation Methods

Starting Materials and Intermediates

- Chiral amino acid derivatives such as (S)- or (R)-configured amino acids can serve as precursors for the piperidine ring.

- 4-Chlorobenzyl or 4-chlorophenyl halides for aryl substitution.

- Ethylating agents for N-ethylation of the piperidine nitrogen.

Representative Synthetic Route

| Step | Reaction Type | Description | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Formation of chiral piperidine ring | Cyclization of chiral amino acid derivative with appropriate aldehyde or ketone | Acid/base catalysis, reflux | Piperidine ring with defined stereochemistry |

| 2 | Introduction of 4-chlorophenyl group | Nucleophilic substitution or cross-coupling with 4-chlorophenyl halide | Pd-catalyzed coupling or SN2 conditions | 2-(4-chlorophenyl) substitution |

| 3 | N-ethylation | Alkylation of nitrogen with ethyl halide | Base, solvent such as DMF, mild heating | 1-ethyl substitution on nitrogen |

| 4 | Oxidation to ketone and carboxylic acid | Selective oxidation of side chains | Use of oxidants like KMnO4, PCC, or Swern oxidation | 6-oxo and 3-carboxylic acid groups installed |

| 5 | Purification and stereochemical verification | Chromatography, crystallization | HPLC, chiral HPLC, NMR | Isolation of (2S,3S) isomer with >95% purity |

Stereochemical Control

- Use of chiral starting materials or chiral catalysts during ring formation ensures the (2S,3S) stereochemistry.

- Resolution methods such as chiral chromatography or crystallization may be employed if racemic mixtures are formed.

Analytical and Purification Techniques

- High-Performance Liquid Chromatography (HPLC): To assess purity and separate stereoisomers.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm structure and stereochemistry.

- Mass Spectrometry (MS): To verify molecular weight and molecular formula.

- Chiral Chromatography: To confirm enantiomeric excess and stereochemical purity.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Molecular Formula | C14H16ClNO3 |

| Molecular Weight | 281.73 g/mol |

| Key Reagents | Chiral amino acid derivatives, 4-chlorophenyl halides, ethyl halides, oxidizing agents |

| Reaction Types | Cyclization, substitution, N-alkylation, oxidation |

| Stereochemical Control | Chiral catalysts, chiral starting materials, resolution techniques |

| Purification | Chromatography (including chiral), crystallization |

| Analytical Methods | HPLC, NMR, MS, chiral HPLC |

Research Findings and Notes

- Literature on the exact synthesis of (2S,3S)-2-(4-chlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid is limited; however, synthesis of closely related piperidine derivatives follows the outlined multi-step approach with stereochemical control.

- Industrial synthesis may employ continuous flow chemistry to improve scalability and environmental footprint.

- Safety protocols require standard organic synthesis precautions, including use of personal protective equipment and working under inert atmosphere when necessary.

- Purity and stereochemical integrity are critical for pharmaceutical applications, necessitating rigorous analytical validation.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2-(4-chlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or to reduce the carboxylic acid group to an aldehyde or alcohol.

Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Esterification: Alcohols in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce a variety of functional groups, and esterification results in ester derivatives.

Scientific Research Applications

(2S,3S)-2-(4-chlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S,3S)-2-(4-chlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid depends on its specific interactions with molecular targets. These may include:

Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

Receptor Binding: It may interact with receptors on cell surfaces, modulating signal transduction pathways.

Pathway Modulation: The compound can influence various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their differences:

Key Observations:

Substituent Electronic Effects: The 4-chlorophenyl group in the target compound introduces electron-withdrawing effects, enhancing stability and lipophilicity compared to the 4-methylphenyl analog (electron-donating) .

N-Substituent Impact :

Physicochemical and Pharmacological Implications

Solubility and Bioavailability :

- Biological Activity: Piperidine-3-carboxylic acid derivatives are explored for antihypertensive applications, with substituents like sulfanylpropanoyl groups enhancing activity . The absence of such groups in the target compound suggests differing pharmacological targets. The discontinued status of the target compound may reflect inferior efficacy or toxicity profiles compared to analogs like CAS 1391468-33-9, which remains available .

Biological Activity

(2S,3S)-2-(4-chlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid, with the empirical formula C14H16ClNO3 and a molecular weight of 281.73 g/mol, has garnered interest in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of piperidine derivatives that have been studied for various pharmacological effects, including anti-cancer and anti-inflammatory properties.

The compound features a piperidine ring substituted with a 4-chlorophenyl group and a carboxylic acid moiety. Its structure can be represented as follows:

Anticancer Properties

Recent studies have explored the cytotoxic effects of this compound against various cancer cell lines. In vitro assays demonstrated significant cytotoxicity against murine mammary carcinoma (4T1) and human colorectal adenocarcinoma (COLO201) cell lines. The mechanism of action appears to involve cell cycle arrest and induction of apoptosis.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 4T1 | 15.2 | Induction of apoptosis |

| COLO201 | 20.5 | Cell cycle arrest in G2/M phase |

| MDA-MB-231 | 18.7 | DNA synthesis inhibition |

Enzyme Inhibition

The compound has also been evaluated for its inhibitory activity against specific enzymes relevant to disease states. For example, it has shown potential as an inhibitor of cathepsin K, an enzyme implicated in bone resorption and osteoporosis.

Table 2: Enzyme Inhibition Profile

| Enzyme | IC50 (µM) | Notes |

|---|---|---|

| Cathepsin K | 13.52 | Significant inhibition observed |

Structure-Activity Relationship (SAR)

Research indicates that the presence of the 4-chloro substituent enhances the biological activity of the compound through improved hydrophobic interactions with target proteins. The SAR studies suggest that modifications to the piperidine ring or the phenyl group can lead to variations in potency.

Case Studies

- Study on Anticancer Activity : A study published in MDPI demonstrated that derivatives of piperidine compounds, including this compound, exhibited significant cytotoxicity against several cancer cell lines, indicating their potential as therapeutic agents in oncology .

- Inhibition of Cathepsin K : Another research article highlighted that this compound effectively inhibited cathepsin K, suggesting its utility in treating conditions related to excessive bone resorption such as osteoporosis .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2S,3S)-2-(4-chlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid, and how can reaction conditions be optimized for yield and stereochemical purity?

- Methodological Answer : Synthesis typically involves multi-step reactions starting from chiral precursors. Key steps include:

- Ring formation : Cyclization of intermediates under controlled temperature (60–80°C) and solvent conditions (e.g., THF or DCM) .

- Stereochemical control : Use of chiral catalysts (e.g., BINAP-metal complexes) to enforce (2S,3S) configuration .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization to achieve >95% purity.

- Optimization : Reaction monitoring via HPLC or LC-MS to adjust catalyst loading or solvent polarity .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer :

- Spectroscopic analysis :

- NMR : Confirm stereochemistry via - and -NMR coupling constants (e.g., vicinal coupling for cis stereochemistry) .

- IR : Identify carbonyl peaks (C=O stretch at ~1700 cm) and carboxylic acid O-H stretch (~2500–3000 cm) .

- Mass spectrometry : ESI-MS to verify molecular ion [M+H] at m/z 274.7 (calculated for CHClNO) .

- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (if crystals are obtainable) .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in enantiomeric purity data across different analytical platforms?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak® IA column (mobile phase: hexane/isopropanol) to separate enantiomers; compare retention times with standards .

- Polarimetry : Measure specific rotation (e.g., [α] = +15° to +25° for pure (2S,3S) form) and cross-validate with circular dichroism (CD) spectra .

- Contradiction resolution : If discrepancies arise (e.g., HPLC vs. polarimetry), re-examine sample preparation for solvent-induced racemization or column degradation .

Q. How does the stereochemistry of (2S,3S)-configured compounds influence their interaction with biological targets, and how can this be experimentally validated?

- Methodological Answer :

- Docking studies : Use molecular dynamics simulations (e.g., AutoDock Vina) to model interactions with enzymes like cyclooxygenase-2 (COX-2), where the 4-chlorophenyl group may occupy hydrophobic pockets .

- In vitro assays : Compare IC values of (2S,3S) vs. (2R,3R) enantiomers in enzyme inhibition assays (e.g., fluorescence polarization for binding affinity) .

- Biological validation : Test enantiomers in cell-based models (e.g., anti-inflammatory activity in RAW 264.7 macrophages) to correlate stereochemistry with efficacy .

Q. What experimental approaches are effective in addressing contradictory solubility data in polar vs. nonpolar solvents?

- Methodological Answer :

- Solubility profiling : Measure equilibrium solubility in DMSO, water, and ethanol using UV-Vis spectroscopy (λ ~260 nm) .

- Contradiction analysis : If discrepancies exist (e.g., low solubility in ethanol despite polarity), assess protonation state (pKa ~3.5 for carboxylic acid) via pH-solubility profiling .

- Co-solvent systems : Use hydrotropic agents (e.g., sodium lauryl sulfate) to enhance aqueous solubility for in vivo studies .

Methodological Recommendations for Contradictory Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.